8-Fluoroquinoxalin-6-ylboronic acid
CAS No.:
Cat. No.: VC17879134
Molecular Formula: C8H6BFN2O2
Molecular Weight: 191.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BFN2O2 |
|---|---|
| Molecular Weight | 191.96 g/mol |
| IUPAC Name | (8-fluoroquinoxalin-6-yl)boronic acid |
| Standard InChI | InChI=1S/C8H6BFN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4,13-14H |
| Standard InChI Key | ZOILZRLVFYMNNI-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=NC=CN=C2C(=C1)F)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physical Properties
-
Molecular Formula:
-
Appearance: Typically a solid, though commercial availability often requires custom synthesis (pricing and delivery details are typically "to inquire") .
Structural Characterization
The quinoxaline scaffold consists of a benzene ring fused with a pyrazine ring. Fluorination at the 8-position enhances electron-withdrawing effects, while the boronic acid group at the 6-position enables regioselective cross-coupling reactions. The boronic acid moiety () is critical for forming carbon-carbon bonds in the presence of palladium catalysts .
Synthesis and Key Reaction Pathways
Synthetic Routes
-
Miyaura Borylation:
-
Boroxine Precursors:
Key Intermediates
-
6-Bromo-8-fluoroquinoxaline: A precursor for Miyaura borylation .
-
Boroxine Derivatives: Enable radiofluorination for positron emission tomography (PET) ligand development .
Applications in Medicinal Chemistry
Role in Drug Discovery
8-Fluoroquinoxalin-6-ylboronic acid is a building block for:
-
Kinase Inhibitors: Used in PI3K (phosphatidylinositol 3-kinase) inhibitors for cancer therapy. Patent WO2008118468A1 highlights quinoxaline derivatives as selective PI3Kδ inhibitors .
-
Adenosine Receptor Modulators: Patent AU2018294557A1 describes imidazo[1,2-a]pyrazine derivatives targeting the adenosine A2A receptor, where boronic acids facilitate Suzuki couplings .
-
OX1R-Selective PET Ligands: In a ChemRxiv study, 6-fluoroquinoxaline derivatives were synthesized via Cu-mediated -fluorination for imaging orexin receptors .
Case Study: PET Ligand Development
-
Compound []1f: Derived from 8-fluoroquinoxalin-6-ylboronic acid, this ligand showed high OX1R affinity () and 77-fold selectivity over OX2R .
-
Key Metrics:
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume